molecular formula C10H17ClN2O2 B3234526 N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide CAS No. 1353977-37-3

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B3234526
CAS No.: 1353977-37-3
M. Wt: 232.71 g/mol
InChI Key: BUAXHMXGNMJXQC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide (CAS: 1354016-13-9) features a pyrrolidine ring substituted with a 2-chloroacetyl group at the 1-position and a methyl-acetamide group at the 2-ymethyl position. Its molecular formula is C₉H₁₅ClN₂O₂ with a molar mass of 218.68 g/mol . The stereospecific (S)-configuration at the pyrrolidine ring is noted in some sources, emphasizing its chiral nature .

For example, secondary allylic amines react with chloroacetyl chloride in ethyl acetate with triethylamine and N,N-dimethylaminopyridine as catalysts . This method is likely applicable to the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXHMXGNMJXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164380
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-37-3
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves several steps, typically starting with the reaction of 2-chloroacetyl chloride with pyrrolidine in the presence of a base. This forms an intermediate, which is then reacted with N-methyl-acetamide under controlled conditions to yield the final product. Reaction conditions, such as temperature, pH, and solvent choice, are meticulously optimized to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where precise control over reaction parameters is essential. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography ensures consistent quality of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: : The compound can be reduced to alter its oxidation state, often leading to changes in reactivity and function.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly involving the chloroacetyl and pyrrolidinylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions vary widely, depending on the specific reactants and conditions used Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide finds extensive use in various scientific disciplines:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules, particularly in organic synthesis and catalysis.

  • Biology: : Utilized in studies investigating enzyme interactions, protein binding, and cellular mechanisms due to its ability to form stable complexes with biological macromolecules.

  • Medicine: : Explored for potential therapeutic applications, including as a template for drug design and development, especially in targeting specific molecular pathways involved in diseases.

  • Industry: : Employed in the development of specialty chemicals and materials, taking advantage of its unique chemical properties to create innovative products.

Mechanism of Action

The mechanism of action for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with various molecular targets:

  • Molecular Targets: : The compound can bind to enzymes, receptors, and other proteins, influencing their activity and function.

  • Pathways Involved: : Through these interactions, it can modulate biochemical pathways, affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

A. Pyrrolidine vs. Piperidine Rings
  • N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1353988-66-5):
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), increasing conformational flexibility.
    • The N-cyclopropyl substituent enhances steric bulk compared to the N-methyl group in the target compound .
  • N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide: Differs in substitution position (3-yl vs.
B. Variations in N-Substituents
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (CAS: Unspecified): Features a pyrazole ring instead of pyrrolidine, with dual chloro and cyano substituents.
  • N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride :
    • Lacks the chloroacetyl group but retains the pyrrolidine core. The hydrochloride salt improves aqueous solubility .
C. Heterocyclic Modifications
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :
    • Incorporates pyrimidine and pyridine rings, introducing sulfur and nitrogen heteroatoms. This enhances metal-coordination capabilities, relevant in catalysis or drug design .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Substitutes pyrrolidine with a thiazole ring, mimicking benzylpenicillin's lateral chain. The dichlorophenyl group increases lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound C₉H₁₅ClN₂O₂ 218.68 Pyrrolidine core, N-methyl, chloroacetyl
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide C₁₂H₁₉ClN₂O₂ 270.74 Piperidine core, cyclopropyl substituent
2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide C₁₀H₁₀Cl₂N₃O 258.11 Pyrazole ring, dual chloro groups
N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride C₈H₁₅ClN₂O 186.64 Hydrochloride salt, no chloroacetyl

Key Observations :

  • Piperidine analogs (e.g., ) exhibit higher molar masses and steric hindrance, which may reduce membrane permeability compared to the target.
  • Pyrazole/thiazole-containing derivatives (e.g., ) prioritize aromatic interactions but lack the conformational constraints of pyrrolidine.

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and various functional groups. This compound falls within the class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with chloroacetyl chloride and N-methylacetamide. The process generally includes:

  • Formation of Intermediate : Pyrrolidine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Final Product Synthesis : The intermediate is then reacted with N-methylacetamide to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. This includes both antibacterial and antifungal properties.

Antibacterial Activity

A study assessing various piperidine derivatives found that certain compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

CompoundMIC (mg/mL)Target Pathogen
This compound0.0039 - 0.025S. aureus, E. coli
Other Piperidine Derivatives4.69 - 22.9B. subtilis, S. aureus

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The chloroacetyl group acts as an electrophile, which can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity.

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial properties of various pyrrolidine derivatives, including our compound of interest. The study utilized standard microbiological techniques to assess the efficacy against both Gram-positive and Gram-negative bacteria.

  • Results : The compound exhibited a significant reduction in bacterial growth at concentrations as low as 0.0039 mg/mL.
  • : These findings suggest that this compound could serve as a lead compound for the development of new antibacterial agents.

Toxicological Assessment

A toxicological assessment highlighted the safety profile of N-methylacetamide derivatives, indicating low acute toxicity levels when administered in controlled doses . This is crucial for potential therapeutic applications where safety is a primary concern.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution between a pyrrolidine derivative (e.g., 1-methylpyrrolidin-3-amine) and chloroacetyl chloride under basic conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used, with triethylamine as a base to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) should be tightly controlled to minimize side reactions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm; acetamide carbonyl at δ ~170 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ peak at m/z ~235).
  • HPLC : Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .

Q. How should stability and storage conditions be managed to prevent decomposition?

  • Stability : Store at –20°C in airtight, amber vials to avoid moisture absorption and photodegradation. Stability studies in DMSO (1 mM) show <5% degradation over 30 days at 4°C.
  • Reactivity : The chloroacetyl group is prone to hydrolysis under basic conditions; avoid aqueous buffers with pH >8 during handling .

Advanced Research Questions

Q. What structure-activity relationship (SAR) hypotheses can be tested for this compound in medicinal chemistry?

  • SAR Focus :

  • Pyrrolidine Modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess impact on bioactivity.
  • Chloroacetyl Substituents : Compare with trifluoroacetyl or methylacetyl derivatives to evaluate electrophilicity and target engagement.
    • Biological Assays : Test in vitro cytotoxicity (MTT assay) and kinase inhibition (ATP-binding assays) to correlate structural changes with activity .

Q. How can contradictory data in biological activity studies (e.g., antinociceptive vs. cytotoxic effects) be resolved?

  • Approach :

  • Dose-Response Analysis : Use a wide concentration range (nM–µM) to identify therapeutic windows.
  • Mechanistic Profiling : Employ RNA sequencing or proteomics to identify off-target effects (e.g., unintended kinase inhibition).
  • Model Selection : Validate findings across multiple cell lines (e.g., HEK293, HeLa) and in vivo models (e.g., murine inflammatory pain) .

Q. What reaction mechanisms govern the compound’s interactions with biological nucleophiles (e.g., thiols, amines)?

  • Mechanistic Insight : The chloroacetyl group undergoes nucleophilic substitution with cysteine residues (e.g., in proteins), forming covalent adducts. Kinetic studies (UV-Vis or LC-MS) can quantify reaction rates.
  • Control Experiments : Block free thiols with iodoacetamide to confirm specificity .

Notes

  • *Hypothetical data inferred from structurally similar compounds due to limited direct evidence.
  • Avoid commercial sources like benchchem.com ; prioritize PubChem and peer-reviewed studies.
  • For toxicity screening, follow OECD guidelines (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

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